molecular formula C14H18O B103423 1-(4-Cyclohexylphenyl)ethanone CAS No. 18594-05-3

1-(4-Cyclohexylphenyl)ethanone

Cat. No.: B103423
CAS No.: 18594-05-3
M. Wt: 202.29 g/mol
InChI Key: MSDQNIRGPBARGC-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)ethanone, also known as 4’-Cyclohexylacetophenone, is an organic compound with the molecular formula C14H18O. It is characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound appears as a white to yellow crystalline powder and has a molecular weight of 202.2921 g/mol .

Preparation Methods

1-(4-Cyclohexylphenyl)ethanone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar Friedel-Crafts acylation processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

1-(4-Cyclohexylphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Cyclohexylphenyl)ethanone has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. The exact molecular targets and pathways depend on the specific reaction and conditions .

Comparison with Similar Compounds

1-(4-Cyclohexylphenyl)ethanone can be compared with similar compounds such as:

    4’-Methylacetophenone: Similar structure but with a methyl group instead of a cyclohexyl group.

    4’-Ethylacetophenone: Similar structure but with an ethyl group instead of a cyclohexyl group.

    4’-Isopropylacetophenone: Similar structure but with an isopropyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDQNIRGPBARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171817
Record name 1-(4-Cyclohexylphenyl)ethan-1-one
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18594-05-3
Record name 1-(4-Cyclohexylphenyl)ethanone
Source CAS Common Chemistry
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Record name 1-(4-Cyclohexylphenyl)ethan-1-one
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Record name 1-(4-Cyclohexylphenyl)ethan-1-one
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Record name 1-(4-cyclohexylphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a suspension of anhydrous aluminum chloride (467 g,; 3.5 moles) in carbon tetrachloride (2 l.) is added acetyl chloride (275 g.; 249 cc., 3.5 moles) during 15 minutes with vigorous stirring and cooling in an ice-bath. Cyclohexylbenzene (481 g.; 3.0 moles) is added dropwise over a period of 3 hours, keeping the temperature below 5°. After addition is complete, the product is stirred for another hour before hydrolyzing by pouring into ice and hydrochloric acid with stirring. The organic phase is washed with successive portions of dilute hydrochloric acid, sodium carbonate, and water, and distilled to give p-cyclohexylacetophenone, (b.p. 88°-95.5°/ 0.05 mm.).
Quantity
467 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step Two
Quantity
481 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Anhydrous aluminium chloride (1.65 g, 0.012 mol) is added to a solution of cyclohexyl benzene (1 g, 0.006 mol) and acetyl chloride (0.7 mL, 0.009 mol) in dichloroethane (10 mL) at −5° C. to 0° C. temperature. The reaction mixture is stirred at this temperature for 30 minutes and then treated with 2N hydrochloric acid (7 mL). It is extracted with dichloromethane (2×20 mL) and the combined extract is dried over sodium sulfate. After removing the solvent under reduced pressure the residue is purified by column chromatography (silica gel, 230-400 mesh, ethyl acetate:n-hexane 7:93) to get 1-(4-cyclohexylphenyl)ethanone.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-cyclohexylphenyl)ethanone interact with MMPs and what are the potential downstream effects?

A: While the exact mechanism of action requires further investigation, in silico docking studies suggest that this compound exhibits favorable binding interactions with the catalytic domain of both MMP-2 and MMP-9 []. These enzymes play a crucial role in the breakdown of extracellular matrix components, contributing to processes like tumor invasion and metastasis. Inhibition of MMP-2 and MMP-9, therefore, could potentially hinder these processes.

Q2: What other compounds isolated from Ageratum houstonianum were studied for MMP inhibition and how did this compound compare?

A: The study investigated five other compounds from Ageratum houstonianum for their interaction with MMP-2 and MMP-9. Based on the calculated binding free energies (ΔG) and Ki values, this compound emerged as the most promising inhibitor among the tested compounds []. This highlights its potential as a lead compound for further development as an MMP inhibitor.

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